2,6-Dimethyl-3,5-heptandiol 2,6-Dimethyl-3,5-heptandiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC14045660
InChI: InChI=1S/C9H20O2/c1-6(2)8(10)5-9(11)7(3)4/h6-11H,5H2,1-4H3
SMILES:
Molecular Formula: C9H20O2
Molecular Weight: 160.25 g/mol

2,6-Dimethyl-3,5-heptandiol

CAS No.:

Cat. No.: VC14045660

Molecular Formula: C9H20O2

Molecular Weight: 160.25 g/mol

* For research use only. Not for human or veterinary use.

2,6-Dimethyl-3,5-heptandiol -

Specification

Molecular Formula C9H20O2
Molecular Weight 160.25 g/mol
IUPAC Name 2,6-dimethylheptane-3,5-diol
Standard InChI InChI=1S/C9H20O2/c1-6(2)8(10)5-9(11)7(3)4/h6-11H,5H2,1-4H3
Standard InChI Key CPHZAYIWNZNICS-UHFFFAOYSA-N
Canonical SMILES CC(C)C(CC(C(C)C)O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Stereochemistry

2,6-Dimethyl-3,5-heptanediol has the molecular formula C₉H₂₀O₂ and a molecular weight of 160.25 g/mol . The compound exists as a diastereomeric pair due to the presence of two stereogenic centers at the 3rd and 5th carbon atoms. The (3R,5R) enantiomer, documented in PubChem (CID: 11008219), exemplifies the chiral nature of this molecule . The spatial arrangement of hydroxyl groups influences its solubility, hydrogen-bonding capacity, and reactivity in stereoselective reactions.

Comparative Analysis with Structural Isomers

The compound is distinct from its positional isomer, 2,6-dimethyl-2,6-heptanediol, which features hydroxyl groups at the terminal carbons. This isomer, with the formula C₉H₂₀O₂ and a molecular weight of 160.25 g/mol, exhibits a higher melting point and lower solubility in polar solvents due to reduced steric hindrance between hydroxyl groups . The thermochemical data for 2,6-dimethyl-2,6-heptanediol reveal a standard enthalpy of formation (ΔfH°solid) of -761.1 ± 0.63 kJ/mol, as determined by combustion calorimetry . While this data pertains to the 2,6-diol isomer, it provides a benchmark for estimating the thermodynamic stability of the 3,5-diol variant.

Synthesis and Reaction Pathways

Challenges in Direct Synthesis

  • Reduction of diketones: Hydrogenation of 2,6-dimethyl-3,5-heptanedione (CAS: 18362-64-6) using catalysts like Raney nickel or palladium on carbon .

  • Grignard reactions: Sequential addition of organomagnesium reagents to ketone precursors, followed by hydrolysis.

The diketone precursor, 2,6-dimethyl-3,5-heptanedione, is synthesized through a Claisen condensation between ethyl isobutyrate and 3-methyl-2-butanone in the presence of potassium tert-butoxide. This method yields the diketone with a 77.3% chromatographic yield . Subsequent reduction of the diketone would theoretically produce the diol, though experimental details remain unspecified in the reviewed sources.

Stereochemical Control

Achieving enantiomeric purity in 2,6-dimethyl-3,5-heptanediol requires asymmetric reduction strategies. Enzymatic catalysis using alcohol dehydrogenases or chiral metal complexes (e.g., BINAP-ruthenium) could induce stereoselectivity, but no specific studies have been published to date.

Physicochemical Properties

Experimental and Predicted Data

Limited experimental data exist for 2,6-dimethyl-3,5-heptanediol. By contrast, its diketone precursor, 2,6-dimethyl-3,5-heptanedione, has a density of 1.4586 g/cm³, a boiling point of 66°C at 8 mmHg, and a flash point of 62°C . These properties suggest that the diol derivative would exhibit higher polarity and boiling point due to hydrogen bonding.

Table 1: Comparative Properties of 2,6-Dimethyl-3,5-heptanediol and Related Compounds

Property2,6-Dimethyl-3,5-heptanediol2,6-Dimethyl-3,5-heptanedione2,6-Dimethyl-2,6-heptanediol
Molecular FormulaC₉H₂₀O₂C₉H₁₆O₂C₉H₂₀O₂
Molecular Weight (g/mol)160.25156.22160.25
Boiling PointNot reported66°C (8 mmHg) Not reported
ΔfH°solid (kJ/mol)Not reportedN/A-761.1 ± 0.63

Thermochemical Stability

The enthalpy of combustion (ΔcH°) for 2,6-dimethyl-2,6-heptanediol is -5639 ± 2 kJ/mol, corresponding to a highly exothermic reaction . Extrapolating this to the 3,5-diol isomer, the compound is expected to exhibit similar energy release upon combustion, though steric effects may slightly modulate this value.

Future Research Directions

  • Synthetic Optimization: Developing enantioselective routes to produce the (3R,5R) and (3S,5S) enantiomers with high optical purity.

  • Thermodynamic Profiling: Experimental determination of the diol’s enthalpy of formation, heat capacity, and phase behavior.

  • Application Trials: Evaluating the compound’s performance in polymer matrices and catalytic systems.

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